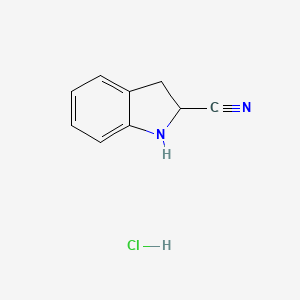
3-Methyl-3-oxetanaminehemioxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3-oxetanaminehemioxalate is a chemical compound with the molecular formula C6H11NO5 It is a derivative of oxetane, a four-membered cyclic ether, and contains both amine and oxalate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-oxetanaminehemioxalate typically involves the reaction of 3-methyl-3-oxetanamine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the hemioxalate salt. The general reaction scheme is as follows:
Starting Materials: 3-Methyl-3-oxetanamine and oxalic acid.
Reaction Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 25-30°C.
Procedure: The 3-methyl-3-oxetanamine is dissolved in water, and oxalic acid is added slowly with constant stirring. The mixture is then allowed to react for several hours until the formation of the hemioxalate salt is complete.
Isolation: The product is isolated by filtration and purified by recrystallization from water.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-oxetanaminehemioxalate undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The oxalate group can be reduced to form glycolate derivatives.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products
Oxidation Products: Oxides of the amine group.
Reduction Products: Glycolate derivatives.
Substitution Products: Various substituted oxetane derivatives.
Scientific Research Applications
3-Methyl-3-oxetanaminehemioxalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-3-oxetanaminehemioxalate involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the oxetane ring can participate in ring-opening reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-oxetanemethanol: Similar structure but contains a hydroxyl group instead of an amine group.
3-Methyl-3-oxetanecarboxylic acid: Contains a carboxylic acid group instead of an amine group.
Properties
Molecular Formula |
C12H24N2O4 |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
1-methylcyclobutan-1-amine;oxalic acid |
InChI |
InChI=1S/2C5H11N.C2H2O4/c2*1-5(6)3-2-4-5;3-1(4)2(5)6/h2*2-4,6H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
PAHSGUGFFQAYCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1)N.CC1(CCC1)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



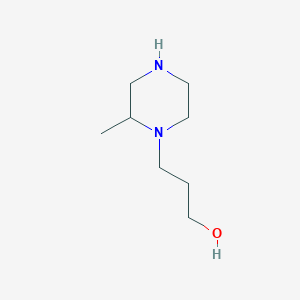

![8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13111932.png)
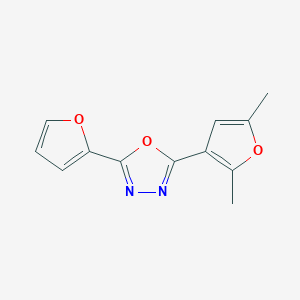
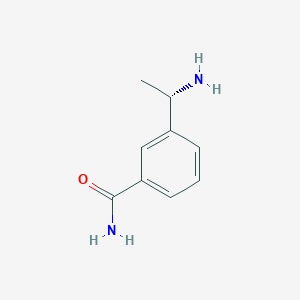

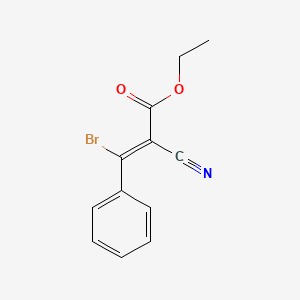
![(3E)-1-(2-butyloctyl)-3-[1-(2-butyloctyl)-2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-ylidene]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one](/img/structure/B13111979.png)

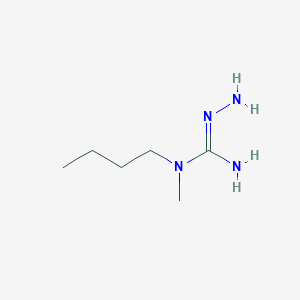
![Benzyl 2-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13111993.png)

